molecular formula C12H12N2 B2506563 3-Methyl-N-phenylpyridin-2-amine CAS No. 43191-22-6

3-Methyl-N-phenylpyridin-2-amine

Cat. No.: B2506563
CAS No.: 43191-22-6
M. Wt: 184.242
InChI Key: BGTYIAUWAWXUHF-UHFFFAOYSA-N
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Description

3-Methyl-N-phenylpyridin-2-amine is an organic compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a phenyl group attached to the nitrogen atom and a methyl group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-phenylpyridin-2-amine typically involves the reaction of 3-methylpyridine with aniline under specific conditions. One common method includes the use of potassium tert-butylate and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in 1,4-dioxane at 100°C under an inert atmosphere . This reaction is often carried out using Schlenk techniques to ensure an oxygen-free environment.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives.

Scientific Research Applications

3-Methyl-N-phenylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-phenylpyridin-3-amine
  • 4-Methyl-N-phenylpyridin-2-amine
  • 3-Methyl-N-(4-methylphenyl)pyridin-2-amine

Uniqueness

3-Methyl-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYIAUWAWXUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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